4-Chloro-2-hydroxybenzohydrazide

Beschreibung

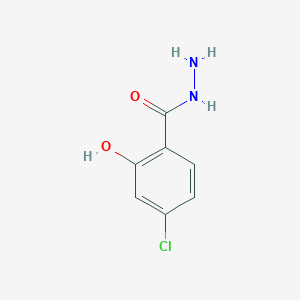

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKSAGLFDHZIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407361 | |

| Record name | 4-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65920-15-2 | |

| Record name | 4-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 4-Chloro-2-hydroxybenzohydrazide: Properties, Synthesis, and Research Applications

Executive Summary: 4-Chloro-2-hydroxybenzohydrazide is a substituted aromatic hydrazide featuring a unique combination of functional groups: a reactive hydrazide moiety, an electron-withdrawing chlorine atom, and a hydrogen-bonding hydroxyl group. This specific arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The hydrazide group serves as a versatile chemical handle for the synthesis of hydrazones, a class of compounds renowned for a wide spectrum of biological activities. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, a predictive overview of its spectroscopic characteristics, and a discussion of its potential applications as a key building block in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

4-Chloro-2-hydroxybenzohydrazide is an organic compound built upon a salicylic acid scaffold, further functionalized with a chlorine atom and a hydrazide group. These features are critical to its chemical behavior and potential biological interactions.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a hydrazide group (-CONHNH₂), at position 2 with a hydroxyl group (-OH), and at position 4 with a chlorine atom (-Cl).

4-Chloro-2-hydroxybenzohydrazide CAS number and identifiers

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzohydrazide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-2-hydroxybenzohydrazide. It moves beyond a simple data sheet to provide in-depth insights into its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and authoritative data.

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-hydroxybenzohydrazide is an organic compound featuring a chlorinated and hydroxylated benzene ring linked to a hydrazide functional group.[1] This unique combination of functionalities makes it a valuable and reactive intermediate in medicinal and materials chemistry. The presence of the nucleophilic hydrazide moiety, the activating hydroxyl group, and the electronically influential chlorine atom allows for a wide range of chemical transformations.[1] This guide will detail the foundational identifiers, physicochemical characteristics, safety protocols, and key experimental applications of this compound, providing a robust framework for its use in a research and development setting.

Core Chemical Identity & Identifiers

Precise identification is the cornerstone of chemical research and safety. The following table consolidates the primary identifiers for 4-Chloro-2-hydroxybenzohydrazide, ensuring accurate documentation and database retrieval.

| Identifier | Value | Source(s) |

| CAS Number | 65920-15-2 | [1][2][3][][5][6] |

| IUPAC Name | 4-chloro-2-hydroxybenzohydrazide | [] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][][5] |

| Molecular Weight | 186.60 g/mol | [2][5] |

| Synonyms | Benzoic Acid, 4-Chloro-2-Hydroxy-, Hydrazide | [1] |

| InChI | InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | [] |

| InChIKey | FLKSAGLFDHZIOR-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NN | [] |

| MDL Number | MFCD03423143 | [2] |

Physicochemical & Computational Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, selecting appropriate solvents, and predicting its behavior in various systems.

| Property | Value | Details and Significance | Source(s) |

| Physical State | Solid | Typically appears as a solid at room temperature.[1] | [1] |

| Solubility | Moderately soluble in polar solvents | The presence of the hydroxyl and hydrazide groups suggests solubility in solvents like ethanol, methanol, and DMSO.[1] | [1] |

| Purity | ≥95% | Commonly available at this purity level for research purposes. | [3][5] |

| Storage | Sealed in dry, 2-8°C | Recommended to prevent degradation from moisture and heat.[5] | [5] |

| Hydrogen Bond Donors | 3 | The -OH and two -NH₂ hydrogens can act as donors, influencing solubility and intermolecular interactions. | [5] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and one nitrogen atom can act as acceptors. | [5] |

| Rotatable Bonds | 1 | The C-C bond between the ring and the carbonyl group allows for conformational flexibility. | [3][5] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | This value suggests moderate cell permeability characteristics. | [5] |

Synthesis & Derivatization Workflow

The primary utility of 4-Chloro-2-hydroxybenzohydrazide lies in its role as a precursor. Its synthesis is typically followed by further reactions, most commonly condensation with aldehydes or ketones to form biologically active Schiff bases.

Caption: Synthetic workflow of 4-Chloro-2-hydroxybenzohydrazide and its derivatization.

Key Applications in Research & Development

The structure of 4-Chloro-2-hydroxybenzohydrazide makes it a compound of significant interest in medicinal chemistry and drug discovery.

-

Pharmaceutical Intermediate: The primary application is as a building block in the synthesis of more complex molecules with potential therapeutic value.[1]

-

Schiff Base Formation: The hydrazide group readily undergoes condensation reactions with aldehydes and ketones. The resulting Schiff bases are a well-studied class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of N'-(substituted-benzylidene)-2-hydroxybenzohydrazide derivatives is a common strategy in drug discovery.[7][8]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new agrochemicals, where its biological activity can be harnessed for crop protection.[1]

-

Coordination Chemistry: The molecule contains multiple donor atoms (O, N) that can chelate with metal ions, making it a candidate for the synthesis of novel metal complexes with unique catalytic or biological properties.

Safety & Handling Protocols

Proper handling of all chemical reagents is paramount for laboratory safety. 4-Chloro-2-hydroxybenzohydrazide is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[5] |

Precautionary Measures (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

Experimental Methodologies

The following protocols are generalized representations of common procedures. Researchers should always adapt these methods based on specific substrates and laboratory safety standards.

Protocol 6.1: Generalized Synthesis of 4-Chloro-2-hydroxybenzohydrazide

This protocol describes a common and efficient method for preparing aryl hydrazides from their corresponding methyl esters.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (approx. 3-5 eq) to the solution. The excess hydrazine helps to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final, pure 4-Chloro-2-hydroxybenzohydrazide.

-

Validation: Confirm the identity and purity of the product using analytical techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 6.2: Synthesis of a Schiff Base Derivative (e.g., N'-(Salicylidene)-4-chloro-2-hydroxybenzohydrazide)

This protocol outlines the condensation reaction to form a Schiff base, a key application of the title compound.

-

Reagent Preparation: Dissolve 4-Chloro-2-hydroxybenzohydrazide (1.0 eq) in ethanol in a round-bottom flask.

-

Aldehyde Addition: Add an equimolar amount (1.0 eq) of the desired aldehyde (e.g., salicylaldehyde) to the solution. A few drops of a catalytic acid (like glacial acetic acid) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation & Purification: Upon completion, the Schiff base product often precipitates from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

-

Validation: Characterize the final product by Melting Point, FT-IR (confirming the C=N imine stretch), and NMR spectroscopy.

References

-

4-Chlorobenzohydrazide. PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-2-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate. National Center for Biotechnology Information. [Link]

-

N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

Sources

- 1. CAS 65920-15-2: 4-chloro-2-hydroxybenzohydrazide [cymitquimica.com]

- 2. 65920-15-2 Cas No. | 4-Chloro-2-hydroxybenzohydrazide | Matrix Scientific [matrixscientific.com]

- 3. You are being redirected... [hit2lead.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-hydroxybenzohydrazide | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

Molecular structure and conformation of 4-Chloro-2-hydroxybenzohydrazide

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-hydroxybenzohydrazide

This guide provides a detailed technical analysis of the molecular structure and conformational properties of 4-Chloro-2-hydroxybenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from closely related analogues, spectroscopic methods, and computational insights to present a comprehensive understanding of the title compound.

Introduction: The Significance of Benzohydrazide Scaffolds

Hydrazide and its derivatives, particularly benzohydrazides, represent a critical class of compounds in medicinal chemistry and materials science. Their unique structural features, including the presence of the -CO-NH-NH- functional group, allow for versatile chemical modifications and the formation of stable Schiff bases and metal complexes. These compounds have garnered significant attention for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.

The specific molecule of interest, 4-Chloro-2-hydroxybenzohydrazide (CAS 65920-15-2), incorporates a hydroxyl group at the ortho position and a chlorine atom at the para position of the benzoyl ring.[1][] These substitutions are expected to significantly influence its electronic properties, hydrogen bonding capabilities, and overall molecular conformation, thereby modulating its biological activity and potential as a drug lead or a versatile chemical intermediate. This guide will elucidate the anticipated molecular architecture of this compound by drawing parallels with extensively studied, structurally similar molecules.

Synthesis and Spectroscopic Characterization

The synthesis of benzohydrazide derivatives is typically a straightforward process, providing a reliable foundation for further structural and functional studies.

Synthetic Protocol

The synthesis of 4-Chloro-2-hydroxybenzohydrazide would be expected to follow a standard ester-to-hydrazide conversion. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for 4-Chloro-2-hydroxybenzohydrazide.

Step-by-Step Protocol:

-

Reaction Setup: Methyl 4-chloro-2-hydroxybenzoate is dissolved in a suitable alcohol solvent, such as ethanol or methanol.

-

Hydrazinolysis: An excess of hydrazine hydrate is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC). This is a common method for synthesizing hydrazone compounds.[3]

-

Isolation: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with cold solvent to remove unreacted hydrazine, and then purified by recrystallization from a suitable solvent like ethanol to yield pure crystalline 4-Chloro-2-hydroxybenzohydrazide. A similar procedure is used for related compounds.[4]

Spectroscopic Characterization

While a specific spectrum for the title compound is not available, the expected spectroscopic data can be inferred from closely related structures, such as (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide.

-

FT-IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H and O-H stretching vibrations would likely appear as a broad band in the 3200-3400 cm⁻¹ region. A strong absorption band around 1640-1660 cm⁻¹ would be attributable to the C=O (amide I) stretching vibration. The C-Cl stretching vibration would be observed in the fingerprint region, typically around 750 cm⁻¹.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons would appear as multiplets in the δ 6.8-8.0 ppm range. The hydroxyl (-OH) and amide (-NH and -NH₂) protons would appear as exchangeable singlets at lower fields, likely above δ 9.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum would show distinct signals for the carbonyl carbon (around δ 160-170 ppm) and the aromatic carbons (δ 110-160 ppm). The carbon bearing the hydroxyl group would be shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Molecular Structure and Conformation

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. Although the crystal structure for 4-Chloro-2-hydroxybenzohydrazide is not publicly available, a robust model of its structure and conformation can be constructed by analyzing the crystallographic data of numerous, closely related Schiff base derivatives.

Insights from Analogous Crystal Structures

A consistent structural motif observed across a range of benzohydrazide derivatives is the planarity of the core structure, stabilized by intramolecular hydrogen bonding. The hydrazide moiety (-CO-NH-N=) often adopts a planar conformation.

A critical feature in many of these structures is the formation of intramolecular hydrogen bonds, which significantly influences the overall conformation. For instance, in Schiff bases derived from salicylaldehyde, a strong O-H···N hydrogen bond is consistently observed between the phenolic hydroxyl group and the imine nitrogen.[5][6] In the case of 4-Chloro-2-hydroxybenzohydrazide itself, the ortho-hydroxyl group is well-positioned to form an intramolecular hydrogen bond with the carbonyl oxygen atom of the hydrazide group (O-H···O=C). This interaction would create a stable six-membered ring, leading to a largely planar conformation of the benzoyl moiety.

Sources

Spectroscopic data for 4-Chloro-2-hydroxybenzohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-hydroxybenzohydrazide

Introduction

4-Chloro-2-hydroxybenzohydrazide (CAS No: 65920-15-2) is a substituted aromatic hydrazide, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry and drug development. With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol , its structure combines a salicylhydrazide core with a chlorine substituent, features that can profoundly influence its biological activity and physicochemical properties.[1] As with any compound intended for advanced research or pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, Mass Spectrometry, and UV-Vis—essential for the definitive characterization of this molecule. The focus is not merely on the data itself, but on the underlying chemical principles that dictate the spectral outcomes, offering researchers a robust framework for analysis and quality control.

Molecular Structure and Synthesis Workflow

The structural foundation of 4-Chloro-2-hydroxybenzohydrazide dictates its spectroscopic signature. The molecule consists of a 4-chlorinated benzene ring bearing a hydroxyl group at position 2 and a benzohydrazide functional group at position 1. The presence of labile protons (-OH, -NH, -NH₂), a carbonyl group, and two distinct aromatic environments provides a rich set of handles for spectroscopic analysis.

Caption: Molecular structure of 4-Chloro-2-hydroxybenzohydrazide.

A common and effective route for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester. This process is followed by a series of purification and characterization steps to ensure the identity and purity of the final product.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Characterization: Subject the purified product to the spectroscopic analyses detailed below to confirm its structure and purity.

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle & Protocol: ¹H NMR spectroscopy provides information on the number, chemical environment, and connectivity of protons in a molecule. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ to observe labile protons) and analyzed. The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm).

Data Interpretation & Causality: The structure suggests three distinct aromatic protons and three types of labile protons (OH, NH, NH₂).

-

Aromatic Protons: The protons on the chlorinated ring will exhibit specific splitting patterns. The proton ortho to the hydroxyl group is typically the most deshielded due to hydrogen bonding and resonance effects.

-

Labile Protons: The phenolic -OH, amide -NH, and terminal -NH₂ protons will appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. Their identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton-deuterium exchange. The -OH proton often appears significantly downfield (>10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 12.0 | br s | Phenolic -OH |

| ~9.5 - 10.0 | br s | Amide -NH |

| ~7.8 (d) | Doublet | Aromatic C-H (ortho to C=O) |

| ~7.0 (d) | Doublet | Aromatic C-H (ortho to -Cl) |

| ~6.9 (dd) | Doublet of doublets | Aromatic C-H (meta to C=O & -Cl) |

| ~4.5 | br s | Hydrazide -NH₂ |

| Table 1: Predicted ¹H NMR Data (in DMSO-d₆) |

¹³C NMR Spectroscopy

Principle & Protocol: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon.

Data Interpretation & Causality: The molecule has 7 distinct carbon environments.

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom and will appear far downfield.

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) will be significantly downfield. The carbon attached to the chlorine (C-Cl) will also be downfield, but its shift is influenced by halogen's inductive and resonance effects. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Amide Carbonyl) |

| ~155-160 | C-OH |

| ~130-135 | C-Cl |

| ~125-130 | Aromatic C-H |

| ~115-125 | Aromatic C-H |

| ~110-115 | Aromatic C-C=O |

| Table 2: Predicted ¹³C NMR Data (in DMSO-d₆) |

Infrared (IR) Spectroscopy

Principle & Protocol: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹). A common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly on a crystal.

Data Interpretation & Causality: The IR spectrum provides direct evidence for the key functional groups.

-

O-H/N-H Region (3500-3100 cm⁻¹): A broad band from the phenolic O-H stretch is expected, often overlapping with the N-H stretching vibrations of the hydrazide group.

-

C=O Stretch (~1640-1660 cm⁻¹): A strong, sharp absorption band, known as the Amide I band, is characteristic of the carbonyl group. Its frequency is lower than a typical ketone due to the resonance delocalization with the adjacent nitrogen atom.

-

N-H Bend (~1600-1620 cm⁻¹): The scissoring vibration of the -NH₂ group often appears near the C=C aromatic region.

-

Aromatic C=C Stretch (~1450-1600 cm⁻¹): Multiple sharp bands in this region confirm the presence of the aromatic rings.

-

C-Cl Stretch (~700-800 cm⁻¹): A moderate to strong band in the fingerprint region indicates the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3400 | Strong, Broad | O-H (phenolic) and N-H (hydrazide) stretch |

| ~1650 | Strong | C=O (Amide I) stretch |

| ~1610 | Medium | N-H bend |

| 1450 - 1580 | Medium-Sharp | Aromatic C=C stretch |

| ~1250 | Strong | C-O (phenolic) stretch |

| ~750 | Medium | C-Cl stretch |

| Table 3: Predicted Characteristic IR Absorption Bands |

Mass Spectrometry (MS)

Principle & Protocol: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and fragment. The spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from the fragmentation pattern.

Data Interpretation & Causality:

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For 4-Chloro-2-hydroxybenzohydrazide, this would be at m/z 186. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak must be observed. This is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation is governed by the formation of the most stable carbocations and neutral losses. A primary fragmentation event is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the hydrazide group.

Sources

A Senior Application Scientist's Guide to the Solubility Profile of 4-Chloro-2-hydroxybenzohydrazide

Foreword: In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic—it is the bedrock upon which successful formulation and therapeutic efficacy are built. Among these properties, solubility is paramount. It dictates bioavailability, influences formulation strategies, and can ultimately determine the fate of a promising therapeutic candidate. This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-2-hydroxybenzohydrazide, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the practical methodologies required to fully characterize this compound in a laboratory setting.

Molecular Overview and Physicochemical Properties

4-Chloro-2-hydroxybenzohydrazide (CAS No. 65920-15-2) is a substituted aromatic hydrazide. Its structure, featuring a chlorophenyl ring, a hydroxyl group, and a hydrazide moiety, imparts a distinct amphiphilic character that is central to its solubility behavior.

A foundational analysis of its key properties provides the initial framework for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | [1] |

| Computed logP | 0.6491 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Expert Interpretation: The TPSA value of 75.35 Ų suggests that the molecule has significant polar characteristics, primarily due to the hydroxyl and hydrazide groups, which can engage in hydrogen bonding. However, the computed logP of 0.6491 indicates a degree of lipophilicity, contributed by the chlorobenzene ring. This duality is key: the molecule is neither extremely polar nor extremely nonpolar. This suggests it will exhibit limited solubility in water and nonpolar solvents but will likely favor polar organic solvents capable of hydrogen bonding.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a substance to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from favorable solute-solvent interactions.

Below is a predictive solubility map for 4-Chloro-2-hydroxybenzohydrazide based on the properties of common laboratory solvents.

| Solvent | Type | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | Protic, Polar | 80.1 | Low | The nonpolar chlorophenyl group limits solubility despite H-bonding potential. |

| Methanol | Protic, Polar | 32.7 | Moderate to High | Excellent H-bond donor/acceptor; balances polarity and organic character. |

| Ethanol | Protic, Polar | 24.6 | Moderate to High | Similar to methanol but slightly less polar; should be a good solvent. |

| DMSO | Aprotic, Polar | 47.0 | High | Strong H-bond acceptor and high polarity make it an excellent solvent for polar organics. |

| DMF | Aprotic, Polar | 38.3 | High | Similar to DMSO, a powerful polar aprotic solvent. |

| Acetone | Aprotic, Polar | 21.0 | Moderate | Aprotic but polar enough to interact with the hydrazide and hydroxyl groups. |

| Ethyl Acetate | Aprotic, Mid-Polarity | 6.0 | Low to Moderate | Lower polarity may limit its ability to solvate the polar functional groups effectively. |

| Acetonitrile | Aprotic, Polar | 36.6 | Moderate | Polar aprotic nature should allow for good solvation. |

| Chloroform | Aprotic, Low Polarity | 4.8 | Low | Can act as a weak H-bond donor, but overall polarity is likely too low.[5] |

| Hexane | Aprotic, Nonpolar | 1.9 | Very Low / Insoluble | Lacks the polarity needed to overcome the crystal lattice energy of the polar compound. |

This table serves as an empirical starting point. The next critical step is to validate these predictions through rigorous experimental determination.

Experimental Determination: The Shake-Flask Method

To obtain definitive, high-quality data, the equilibrium (or thermodynamic) solubility must be measured. The "shake-flask" method is the gold-standard technique for this purpose due to its reliability.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]

The following diagram and protocol outline the authoritative workflow for this procedure.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Chloro-2-hydroxybenzohydrazide to a glass vial. The excess should be visually apparent to ensure a saturated solution.[6]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (typically 25 °C for standard solubility or 37 °C for physiological relevance).[8]

-

Agitation: Agitate the suspension for a predetermined period, generally 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[9][10] Preliminary experiments can determine the minimum time required.

-

Phase Separation: After agitation, allow the vials to stand to let the excess solid settle. Carefully extract a sample from the clear supernatant.

-

Filtration: Immediately filter the sample using a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a calibration curve of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.[8]

Critical Factors Influencing Solubility

The solubility of an ionizable compound like 4-Chloro-2-hydroxybenzohydrazide is not a single value but a property that depends on the conditions of the medium.[11]

A. Effect of pH

As a molecule with both a weakly acidic phenolic hydroxyl group and a weakly basic hydrazide group, its solubility is highly dependent on the pH of the aqueous medium.[4][12]

-

In acidic conditions (pH < pKa of hydrazide): The hydrazide group will be protonated, forming a cationic species. This charge will increase the molecule's interaction with water, thereby increasing its solubility.

-

In alkaline conditions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated, forming an anionic phenolate. This charge will also significantly enhance its aqueous solubility.

-

At its Isoelectric Point: The compound will exist predominantly as the neutral species, exhibiting its lowest aqueous solubility, often referred to as the intrinsic solubility.

A comprehensive profile requires determining solubility across a range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9). This is crucial for predicting its behavior in different physiological environments, from the stomach to the intestines.

B. Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[10] This is because the added thermal energy helps overcome the crystal lattice energy of the solute and the solvent-solvent intermolecular forces.[12] It is standard practice to determine solubility at controlled room temperature (25 °C) or physiological temperature (37 °C).[8] Any reported solubility value must be accompanied by the temperature at which it was measured.

The following diagram illustrates the key relationships governing solubility.

Conclusion for the Practicing Scientist

The solubility profile of 4-Chloro-2-hydroxybenzohydrazide is a multifaceted characteristic defined by its amphiphilic chemical structure and the properties of the solvent system. While theoretical predictions provide a valuable starting point, they are no substitute for rigorous, quantitative experimental determination via the shake-flask method. For this compound, high solubility is anticipated in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol. Its aqueous solubility is expected to be low but highly dependent on pH. A complete characterization, including a full pH-solubility profile, is essential for any meaningful drug development or advanced research application. This guide provides the theoretical foundation and practical framework necessary to generate such a robust and reliable solubility profile.

References

-

Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Scribd (n.d.). Factors Affecting Drug Solubility. Available at: [Link]

-

SlideShare (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

-

International Journal of Novel Research and Development (2022). A comprehensive review on factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

-

Pharmaguideline (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]

-

Dissolution Technologies (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

PCBiS (n.d.). Thermodynamic solubility. Available at: [Link]

-

MDPI (2023). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Available at: [Link]

-

PubChem (n.d.). 4-Chlorobenzohydrazide. Available at: [Link]

-

World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 65920-15-2 Cas No. | 4-Chloro-2-hydroxybenzohydrazide | Matrix Scientific [matrixscientific.com]

- 3. CAS 65920-15-2: 4-chloro-2-hydroxybenzohydrazide [cymitquimica.com]

- 4. ijnrd.org [ijnrd.org]

- 5. nbinno.com [nbinno.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. enamine.net [enamine.net]

- 10. mdpi.com [mdpi.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. scribd.com [scribd.com]

Crystal structure analysis of 4-Chloro-2-hydroxybenzohydrazide

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-hydroxybenzohydrazide Derivatives

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and detailed structural analysis of a representative Schiff base derivative of 4-Chloro-2-hydroxybenzohydrazide, namely (E)-4-chloro-N′(2-hydroxybenzylidene) benzohydrazide monohydrate . Benzohydrazides and their derivatives are cornerstone molecules in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide details the experimental protocols for single-crystal X-ray diffraction, interprets the resulting crystallographic data, and explores the critical role of intramolecular and intermolecular interactions in defining the supramolecular architecture. The causality behind experimental choices and the validation of results through complementary analytical techniques are emphasized to ensure scientific integrity.

Introduction and Rationale

4-Chlorobenzohydrazide is a key synthetic intermediate. When condensed with salicylaldehyde (2-hydroxybenzaldehyde), it forms the Schiff base (E)-4-chloro-N′(2-hydroxybenzylidene) benzohydrazide. These hydrazone compounds, containing the characteristic azomethine group (–C=N–), are of immense interest due to their coordination chemistry and diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities.[3]

The precise spatial arrangement of atoms, conformational flexibility, and non-covalent interaction patterns dictate the molecule's ability to bind to biological targets. Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for unambiguously determining its three-dimensional structure.[4][5][6] This guide focuses on the monohydrated crystal form, C₁₄H₁₁ClN₂O₂·H₂O, as its analysis provides rich insights into how a solvent molecule can be integrated into and stabilize a crystal lattice through hydrogen bonding.[7]

Synthesis and Single Crystal Growth

The synthesis and crystallization of high-quality single crystals are the foundational steps for any crystallographic analysis. The chosen protocols are designed for reliability and the production of crystals suitable for diffraction experiments.

Synthesis of (E)-4-chloro-N′(2-hydroxybenzylidene) benzohydrazide monohydrate

The title compound is synthesized via a Schiff base condensation reaction. This reaction is efficient and typically high-yielding.

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4-chlorobenzohydrazide (0.1 mmol) and salicylaldehyde (0.1 mmol) in a suitable solvent such as ethanol (approx. 50 ml).[7]

-

Reaction: The mixture is stirred, often under reflux, for a period of 2-5 hours to ensure the completion of the condensation reaction.[8] The progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon cooling the reaction mixture, the product typically precipitates as a solid. The excess solvent can be removed by distillation or rotary evaporation.[7]

-

Purification: The resulting solid is filtered, washed with a small amount of cold ethanol to remove unreacted starting materials, and dried.[7]

Crystallization

The causality for selecting a specific crystallization method lies in controlling the rate of supersaturation. Slow evaporation is a field-proven technique for growing large, well-ordered single crystals by allowing molecules to gradually arrange themselves into a stable lattice.

Protocol:

-

Solution Preparation: Prepare a saturated solution of the synthesized compound in a suitable solvent, such as ethanol.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container at room temperature.

-

Crystal Harvesting: Over a period of several days, as the solvent slowly evaporates, single crystals suitable for X-ray diffraction will form.[7] These are then carefully harvested.

Core Directive: Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the molecular geometry and intermolecular interactions within a crystal.[4]

Experimental Workflow: Data Collection and Structure Refinement

The workflow is a self-validating system, where the quality of the data at each stage dictates the accuracy of the final structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol Steps:

-

Crystal Mounting: A suitable single crystal (e.g., 0.23 × 0.20 × 0.20 mm) is mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEXII CCD) and exposed to a monochromatic X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 298 K).[7] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed using software like SAINT to integrate the raw diffraction spots and determine their intensities.[7]

-

Absorption Correction: A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[7]

-

Structure Solution: The structure is solved using direct methods (e.g., with SHELXS97), which provides an initial electron density map and atomic positions.[7]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F² (e.g., with SHELXL97).[7] Hydrogen atoms are typically located from difference maps or placed in calculated positions and refined using a riding model.[7]

Crystallographic Data Summary

The refined crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural model.

| Parameter | Value[7] |

| Chemical Formula | C₁₄H₁₁ClN₂O₂·H₂O |

| Formula Weight (Mr) | 292.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.397 (3) |

| b (Å) | 4.853 (2) |

| c (Å) | 12.642 (3) |

| β (°) | 97.15 (3) |

| Volume (ų) | 1363.4 (7) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 10537 |

| Independent Reflections | 2946 |

| R_int | 0.106 |

| Final R indices [I > 2σ(I)] | R₁ = 0.068 |

| wR(F²) | 0.214 |

| Goodness-of-fit (S) | 0.99 |

Scientific Integrity: Analysis of Molecular and Supramolecular Structure

The trustworthiness of a crystal structure comes from a detailed analysis of its geometric features and the chemically logical interactions that govern its assembly.

Molecular Conformation

The asymmetric unit of the crystal contains one molecule of the Schiff base and one water molecule of crystallization.[7] The molecule adopts a stable trans (or E) configuration about the C=N imine double bond.

A key conformational feature is the dihedral angle between the two aromatic rings (the 4-chlorophenyl ring and the 2-hydroxyphenyl ring), which is 27.3(4)°.[7] This non-planar arrangement is a result of steric hindrance and electronic effects. The overall molecular conformation is stabilized by a strong intramolecular O—H···N hydrogen bond between the hydroxyl group and the imine nitrogen atom.[7] This interaction forms a pseudo-six-membered ring, a common and stabilizing feature in such compounds.

Caption: Molecular structure with intramolecular O-H···N hydrogen bond.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is not merely an aggregation of molecules but a highly organized three-dimensional architecture governed by specific intermolecular forces. In this structure, the water molecule plays a pivotal role as a hydrogen bond donor and acceptor, linking the Schiff base molecules together.

The molecules are linked into a two-dimensional network parallel to the bc plane through a combination of intermolecular O—H···O and N—H···O hydrogen bonds, with the water molecule acting as a bridge.[7] This demonstrates a classic example of how solvent molecules can be integral to the stabilization of a crystal lattice, a key concept in crystal engineering.

Caption: Role of water in the intermolecular hydrogen bonding network.

Complementary Characterization Techniques

While SCXRD provides the definitive solid-state structure, other techniques are essential for a full characterization.

-

Spectroscopic Analysis (FT-IR, NMR): Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H, O-H, C=O (carbonyl), and C=N (imine) vibrations.[1][3][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the molecular structure in solution, confirming the number and connectivity of protons and carbon atoms.[1][9]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability of the compound.[10][11] For a hydrated crystal, a TGA thermogram would show an initial weight loss step corresponding to the loss of the water molecule, allowing for the quantification of the hydration state. The DSC curve would show an endothermic peak for this dehydration process, followed by a sharp endotherm at the compound's melting point and subsequent exothermic peaks if decomposition occurs.[10]

Conclusion

The comprehensive crystal structure analysis of (E)-4-chloro-N′(2-hydroxybenzylidene) benzohydrazide monohydrate reveals a detailed picture of its molecular conformation and supramolecular assembly. The structure is stabilized by a strong intramolecular O—H···N hydrogen bond and an extensive two-dimensional intermolecular hydrogen-bonding network mediated by a water molecule. This detailed structural knowledge, achieved through rigorous X-ray crystallographic protocols, is indispensable for researchers in medicinal chemistry and materials science. It provides an authoritative grounding for understanding the compound's physicochemical properties and serves as a critical foundation for the rational design of new derivatives with enhanced biological activity.

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]

-

Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides. Acta Chimica Slovenica. [Link]

-

4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate. National Center for Biotechnology Information (NCBI). [Link]

-

Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. MDPI. [Link]

-

9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). International Journal of Engineering Sciences & Research Technology. [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. scispace.com [scispace.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijesrt.com [ijesrt.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Topic: Potential Uses of 4-Chloro-2-hydroxybenzohydrazide in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

4-Chloro-2-hydroxybenzohydrazide is a versatile chemical scaffold that serves as a pivotal precursor in the synthesis of a multitude of biologically active compounds. Its intrinsic structural features—a reactive hydrazide moiety, a stabilizing hydroxyl group, and an activity-modulating chloro substituent—make it a privileged starting material in medicinal chemistry. This guide delves into the synthesis, derivatization, and multifaceted therapeutic applications of this compound, with a primary focus on its transformation into potent antimicrobial and anticancer agents. We will explore the strategic design of its derivatives, primarily Schiff bases and their metal complexes, elucidating the structure-activity relationships that govern their efficacy. Detailed experimental protocols, mechanistic insights, and data-driven analyses are provided to equip researchers with the foundational knowledge required to leverage this scaffold in modern drug discovery programs.

The Core Scaffold: Understanding 4-Chloro-2-hydroxybenzohydrazide

4-Chloro-2-hydroxybenzohydrazide is an aromatic hydrazide characterized by a benzene ring substituted with chloro, hydroxyl, and carbohydrazide groups. This unique arrangement of functional groups imparts a combination of reactivity and electronic properties that are highly advantageous for drug design.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application in synthesis and biological screening.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | [1] |

| LogP | 0.6491 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis Pathway

The most direct and common synthesis of benzohydrazides involves the hydrazinolysis of the corresponding ester. This method is efficient and generally provides high yields. The presence of the hydroxyl group on the ring does not typically interfere with the reaction.

The Hydrazide-Hydrazone Moiety: A Privileged Pharmacophore

Hydrazides are invaluable tools in medicinal chemistry, not only for their inherent biological activities but also as precursors to hydrazones (Schiff bases).[2] The hydrazide-hydrazone functional group (-CO-NH-N=CH-) is a key structural motif found in numerous compounds with a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4][5][6][7]

The versatility of this scaffold arises from several key factors:

-

Synthetic Accessibility : Hydrazones are readily synthesized via a simple condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[8][9]

-

Structural Rigidity : The C=N double bond imparts a degree of planarity, which can be crucial for effective binding to biological targets.

-

Chelating Ability : The nitrogen and oxygen atoms act as excellent donor sites for metal chelation, a property that can be exploited to enhance biological activity.[3][10]

4-Chloro-2-hydroxybenzohydrazide serves as an ideal starting point, as the chloro and hydroxyl groups on the phenyl ring provide additional points for molecular interaction and allow for fine-tuning of properties like lipophilicity and electronic distribution, which are critical for pharmacokinetic and pharmacodynamic profiles.[11]

Application I: Development of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a highly promising class of compounds in this arena.[3][4][5][6]

Rationale and Design Strategy

The primary strategy involves the condensation of 4-Chloro-2-hydroxybenzohydrazide with various aromatic or heterocyclic aldehydes to generate a library of Schiff bases. The rationale is that the resulting hydrazone will possess the core antimicrobial pharmacophore, while the variable aldehyde portion can be modified to optimize potency and spectrum of activity. The chlorine atom often enhances antimicrobial efficacy, a well-documented phenomenon in medicinal chemistry.[11]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide, a derivative reported in the literature.[9]

Materials:

-

4-Chlorobenzohydrazide (0.1 mmol, 17.0 mg) - Note: The source uses 4-chlorobenzohydrazide, but the protocol is directly applicable to the 2-hydroxy isomer.

-

5-Chlorosalicylaldehyde (0.1 mmol, 15.6 mg)

-

Methanol (10 ml)

Procedure:

-

Dissolution: Dissolve both 4-chlorobenzohydrazide and 5-chlorosalicylaldehyde in 10 ml of methanol in a small flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The condensation is typically rapid.

-

Crystallization: Allow the solvent to evaporate slowly over several days at room temperature.

-

Isolation: Colorless crystals of the Schiff base product will form. Isolate the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Structure-Activity Relationship (SAR) Insights

-

Halogenation : Derivatives containing chloro-substituents on both phenyl rings, such as 4-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide, often exhibit potent activity.[9]

-

Heterocyclic Moieties : Condensation with heterocyclic aldehydes (e.g., from furan, thiophene) can introduce new binding interactions and significantly boost antimicrobial potency. For instance, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide showed excellent activity against Gram-positive bacteria and fungi.[12]

-

Hydroxyl Group : The presence of a hydroxyl group, particularly at the ortho position of the aldehyde ring (as in salicylaldehyde derivatives), is often crucial for activity. It can form intramolecular hydrogen bonds with the azomethine nitrogen, stabilizing the molecule's conformation and participating in chelation.[13]

Tabulated Antimicrobial Activity

The following table summarizes the activity of representative hydrazone derivatives.

| Compound | Test Organism | Activity (MIC, µg/mL) | Reference |

| Hydrazide-hydrazone 15 (Isonicotinic acid derivative) | S. aureus ATCC 6538 | 1.95 - 7.81 | [5] |

| Hydrazide-hydrazone 19 (Pyrimidine derivative) | E. coli | 12.5 | [5][6] |

| Hydrazide-hydrazone 19 (Pyrimidine derivative) | S. aureus | 6.25 | [5][6] |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide | E. coli | pMIC = 15* | [14] |

Note: pMIC is a logarithmic scale; higher values indicate greater potency.

Application II: Scaffolds for Anticancer Drug Discovery

The same Schiff base derivatives derived from 4-Chloro-2-hydroxybenzohydrazide have also demonstrated significant potential as anticancer agents.[7][15][16] Their mechanism often involves inducing programmed cell death (apoptosis) in cancer cells while showing lesser toxicity to normal cells.[17]

Mechanistic Rationale

The planar structure and electron-rich nature of these hydrazones facilitate interactions with biological macromolecules. Key proposed mechanisms of action include:

-

DNA Intercalation : The aromatic rings can intercalate between DNA base pairs, disrupting replication and transcription.[16]

-

Enzyme Inhibition : They can bind to the active sites of crucial enzymes involved in cancer cell proliferation.

-

ROS Generation : Some derivatives can induce oxidative stress by generating reactive oxygen species (ROS) within cancer cells, leading to apoptosis.[15][16]

-

Mitochondrial Disruption : Evidence suggests some Schiff bases can damage mitochondria, reducing the mitochondrial membrane potential and triggering the apoptotic cascade.[15]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8][16]

-

Compound Treatment: Prepare serial dilutions of the synthesized Schiff base derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[17]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Tabulated Anticancer Activity

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Carbon Dot Schiff Bases (CDSBs) | Glioma GL261 | 17.9 µg/mL | [15] |

| Carbon Dot Schiff Bases (CDSBs) | Glioma U251 | 14.9 µg/mL | [15] |

| Schiff Base L5 | HeLa, MCF-7 | Micromolar range | [16] |

| Benzohydrazide derivative 5t | HCT116 (Colorectal) | 660 nM | [7] |

Application III: Ligands in Bioinorganic Chemistry

A significant advancement in leveraging hydrazone scaffolds is their use as ligands to form metal complexes. The biological activity of the ligand is often potentiated upon chelation with a metal ion.[18][19]

The Chelation Theory: This enhancement can be attributed to several factors:

-

Tweedie's Chelation Theory : Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of microbial or cancer cell membranes.

-

Increased Bioavailability : The complex may have a more favorable size, shape, and charge distribution for interacting with cellular targets.

-

Metal-Specific Action : The metal ion itself can be a source of bioactivity, interfering with cellular processes once delivered to the target site by the ligand.

Studies have shown that complexes of Co(II), Cu(II), and Zn(II) with Schiff bases derived from substituted benzohydrazides exhibit superior antimicrobial and anticancer activities compared to the free ligands.[18][20]

Conclusion and Future Perspectives

4-Chloro-2-hydroxybenzohydrazide is far more than a simple chemical intermediate; it is a validated and highly adaptable starting point for the development of compounds with significant therapeutic potential. Its utility is primarily demonstrated through its conversion to Schiff base derivatives, which serve as potent antimicrobial and anticancer agents.

Key Takeaways:

-

Versatility: It is a synthetically accessible precursor for a vast library of hydrazone derivatives.

-

Potency: Its derivatives, particularly Schiff bases and their metal complexes, exhibit robust biological activity against microbial pathogens and cancer cell lines.

-

Tunability: The structure can be systematically modified to optimize activity, selectivity, and pharmacokinetic properties, embodying the core principles of medicinal chemistry.

Future research in this area should focus on:

-

Library Expansion: Synthesizing a broader and more diverse range of derivatives by exploring a wider array of aldehydes and ketones, including those with novel heterocyclic systems.

-

Mechanism of Action Studies: Conducting in-depth biological assays to fully elucidate the molecular mechanisms behind the observed antimicrobial and anticancer effects.

-

In Vivo Validation: Advancing the most promising lead compounds from in vitro studies to preclinical in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Exploring New Therapeutic Areas: Screening derivative libraries against other disease targets, such as viruses, parasites, or inflammatory pathways, given the broad bioactivity of the hydrazone scaffold.[4][21][22]

By continuing to explore the rich chemistry of 4-Chloro-2-hydroxybenzohydrazide, the scientific community can unlock new avenues for the discovery of next-generation therapeutic agents.

References

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

-

Kumar, D., & Maruthi Kumar, N. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impactfactor. Available at: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Available at: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

-

Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. Available at: [Link]

-

Prabhu, P., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

-

Unknown. (2025). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. ResearchGate. Available at: [Link]

-

Aram, M., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Sheik, S. P., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Wang, Z., et al. (2021). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Advances. Available at: [Link]

-

Lu, J. F., et al. (2008). 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate. PMC - NIH. Available at: [Link]

-

Khan, S. A., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]

-

Borisova, B., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. Available at: [Link]

-

Unknown. (2024). Synthesis, Characterization, and Antimicrobial Activity of New Metal Complexes Derived from 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide. ResearchGate. Available at: [Link]

-

Kadhim, W. R., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

-

Sakhare, K. B., et al. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. Available at: [Link]

-

Sakhare, K. B., et al. (2025). Anticancer acitivity of Schiff base ligand(E)-4-((5-chloro-2 hydroxybenzylidene) amino)-1, 5-dimethyl-2-phenyl-1H-pyrazol-3(2H)- one and its Co(II), Cu(II) and Zn(II) metal complexes. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2025). Synthesis, characterization, and crystal structures of 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide and its copper(II) complexes with antibacterial activity. Taylor & Francis Online. Available at: [Link]

-

Krátký, M., et al. (2021). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Charles Explorer. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. ResearchGate. Available at: [Link]

-

Prabhu, P., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Unknown. (2025). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. Available at: [Link]

-

Monteiro, A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). IJESRT. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PubMed Central. Available at: [Link]

-

Yang, L.-Z. (2008). 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide. PMC - NIH. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - NIH. Available at: [Link]

-

El-Tabl, A. S., et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. Available at: [Link]

-

Susilowati, E., et al. (2018). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

-

Yang, L.-Z., et al. (2008). N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. PMC - NIH. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide | Charles Explorer [explorer.cuni.cz]

- 13. 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step protocol for synthesizing 4-Chloro-2-hydroxybenzohydrazide derivatives

Application Notes & Protocols

Topic: A Step-by-Step Protocol for the Synthesis of 4-Chloro-2-hydroxybenzohydrazide Derivatives

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-2-hydroxybenzohydrazide and its subsequent derivatization into a library of hydrazone compounds. Hydrazide-hydrazones are a prominent class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust, two-step synthetic strategy. The guide emphasizes the chemical principles behind each step, methods for ensuring reaction integrity, and detailed procedures for product purification and characterization.

Introduction & Scientific Context

Benzohydrazide derivatives serve as crucial scaffolds in modern drug discovery. The core structure, featuring an amide linkage to a hydrazine moiety, provides a versatile template for chemical modification. The incorporation of a 4-chloro and a 2-hydroxyl group on the phenyl ring is a strategic design choice. The hydroxyl group can participate in hydrogen bonding with biological targets, while the electron-withdrawing chlorine atom can modulate the compound's electronic properties and lipophilicity, often enhancing its bioactivity.[4][5]

The most common and efficient route to synthesize derivatives of this scaffold is a two-step process:

-

Hydrazinolysis: Formation of the core 4-Chloro-2-hydroxybenzohydrazide intermediate from its corresponding methyl ester.

-

Condensation: Reaction of the hydrazide with various aldehydes or ketones to form stable hydrazone (Schiff base) derivatives.

This guide will detail both procedures, providing the causal logic behind reagent selection and reaction conditions to ensure reproducibility and high yields.

Synthesis of the Core Intermediate: 4-Chloro-2-hydroxybenzohydrazide

The foundational step is the conversion of an ester, Methyl 4-chloro-2-hydroxybenzoate, into the desired hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine acts as a potent nucleophile.

Underlying Principle: Hydrazinolysis

Hydrazinolysis is the process of cleaving a bond through the action of hydrazine. In this context, the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxy group (-OCH₃) as methanol and forming the more stable hydrazide product. The reaction is typically performed under reflux in an alcoholic solvent to ensure sufficient energy for the reaction to proceed to completion.

Workflow for Hydrazinolysis

Caption: Workflow for the synthesis of the hydrazide intermediate.

Detailed Experimental Protocol

Materials & Reagents:

-

Methyl 4-chloro-2-hydroxybenzoate (1.0 eq)

-

Hydrazine Hydrate (80-99%) (1.5-2.0 eq)[6]

-

Absolute Ethanol (Solvent)

-

Deionized Water

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

TLC plates (Silica gel 60 F254)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in a minimal amount of absolute ethanol (approx. 15-20 mL per 0.01 mol of ester).

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (1.5 eq) to the solution. The addition may be slightly exothermic.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain reflux for 3-6 hours.[6]

-

Scientist's Note: The extended reflux time is crucial to drive the reaction to completion, as the ester is a relatively stable starting material.

-

-

Monitoring: Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 1:1) solvent system. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates progression.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker of ice-cold water with vigorous stirring. A white or off-white solid precipitate should form immediately.

-